molecular formula C6H3ClFN3 B6357508 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine CAS No. 1610021-36-7

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine

Cat. No. B6357508
CAS RN: 1610021-36-7
M. Wt: 171.56 g/mol
InChI Key: PWMLJGIPANYYKW-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It is a strategic compound for optical applications due to its tunable photophysical properties . The molecular formula of this compound is C6H3ClFN3 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, involves a simpler and greener synthetic methodology . The synthesis process has a relative molecular efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.56 . It has tunable photophysical properties, which makes it a strategic compound for optical applications .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including chlorination and aminization processes. One study detailed the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, by chlorination and aminization from a similar pyrazolo[1,5-a]pyrimidine diol, with its structure confirmed through element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

Applications in Fluorescent Probes

  • Functional Fluorophores : Pyrazolo[1,5-a]pyrimidines have been used as intermediates for creating novel functional fluorophores. A study demonstrated the synthesis of these compounds with significant fluorescence intensity and quantum yields, indicating their potential as fluorescent probes for biological or environmental detection (Juan C Castillo et al., 2018).

Anticancer Research

  • Anticancer Properties : Several studies have explored the anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promise in inhibiting tumor growth and overcoming multidrug resistance in various cancer models (N. Zhang et al., 2009), (N. Zhang et al., 2007).

Anticonvulsant and Antimicrobial Activity

  • Anticonvulsant and Antimicrobial Effects : Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anticonvulsant and antimicrobial properties. One study showed the high effectiveness of certain derivatives in anticonvulsant tests, suggesting their potential as antiepileptic drugs (Shiben Wang et al., 2015). Additionally, some compounds exhibited antibacterial activity against a range of bacterial species (E. Verbitskiy et al., 2016).

Tumor Imaging Applications

  • Tumor Imaging with PET : 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine derivatives have been used in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging of tumors, indicating their potential in diagnostic imaging (Jingli Xu et al., 2012).

properties

IUPAC Name

5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-4(8)3-11-5(10-6)1-2-9-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMLJGIPANYYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C(=CN2N=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine

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